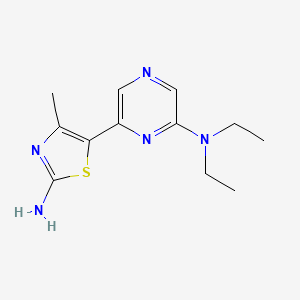
5-(6-(Diethylamino)pyrazin-2-yl)-4-methylthiazol-2-amine
説明
5-(6-(Diethylamino)pyrazin-2-yl)-4-methylthiazol-2-amine is a useful research compound. Its molecular formula is C12H17N5S and its molecular weight is 263.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-(6-(Diethylamino)pyrazin-2-yl)-4-methylthiazol-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Synthesis
The compound is characterized by the presence of a thiazole ring fused with a pyrazine moiety, which is known to enhance its biological activity. The synthesis typically involves the condensation of 6-diethylaminopyrazin-2-amine with 4-methylthiazol-2-amine, often employing various catalysts to optimize yield and purity .
Biological Activity Overview
Research indicates that compounds within the thiazole and pyrazine classes exhibit a range of biological activities, including:
- Antimicrobial Activity : Several studies have reported that thiazole derivatives possess significant antimicrobial properties against various pathogens, including bacteria and fungi . For instance, 2-aminothiazole derivatives have shown efficacy against Mycobacterium tuberculosis, suggesting potential for development as anti-tubercular agents.
- Anticancer Properties : The compound has been evaluated for its anticancer effects. In vitro studies demonstrate that it can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and PC12 (neuroblastoma) . The mechanism appears to involve disruption of cellular processes critical for cancer cell survival.
- Antioxidant Effects : Thiazole derivatives are also noted for their antioxidant capabilities, which help in scavenging free radicals and protecting cells from oxidative stress . This property may contribute to their overall therapeutic potential.
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study focused on the antibacterial activity of various thiazole derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) as low as 0.7 μM against M. tuberculosis, highlighting its potential as a lead compound for further development in treating tuberculosis .
- Anticancer Mechanisms : Another investigation into the anticancer properties revealed that this compound induces apoptosis in cancer cells via mitochondrial pathways, leading to increased caspase activity and subsequent cell death . This suggests that it could serve as a template for designing more effective anticancer agents.
特性
IUPAC Name |
5-[6-(diethylamino)pyrazin-2-yl]-4-methyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5S/c1-4-17(5-2)10-7-14-6-9(16-10)11-8(3)15-12(13)18-11/h6-7H,4-5H2,1-3H3,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTLLTIDWYHGPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=CN=C1)C2=C(N=C(S2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















